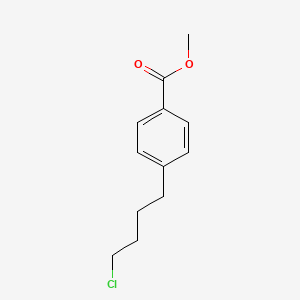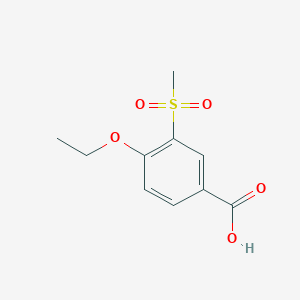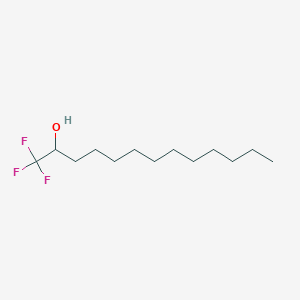
1,1,1-Trifluoro-2-tridecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluorotridecan-2-ol is an organic compound with the molecular formula C13H25F3O. It is a colorless to yellow liquid that is used in various chemical applications. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorotridecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 1,1,1-trifluorotridecan-2-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorotridecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1-trifluorotridecan-2-one.
Reduction: The compound can be reduced to form 1,1,1-trifluorotridecane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 1,1,1-Trifluorotridecan-2-one
Reduction: 1,1,1-Trifluorotridecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1,1-Trifluorotridecan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorotridecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluorotridecan-2-one: The oxidized form of 1,1,1-trifluorotridecan-2-ol.
1,1,1-Trifluorotridecane: The reduced form of 1,1,1-trifluorotridecan-2-ol.
1,1,1-Trifluorodecan-2-ol: A shorter-chain analog with similar chemical properties.
Uniqueness
1,1,1-Trifluorotridecan-2-ol is unique due to its specific chain length and the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H25F3O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1,1,1-trifluorotridecan-2-ol |
InChI |
InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3 |
InChI Key |
IOSSFFLUYOSZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


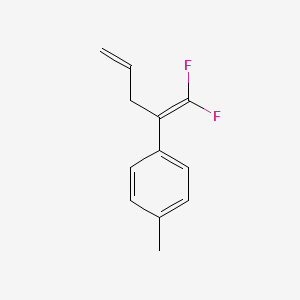
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
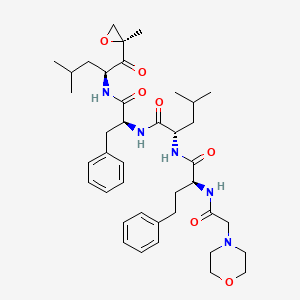

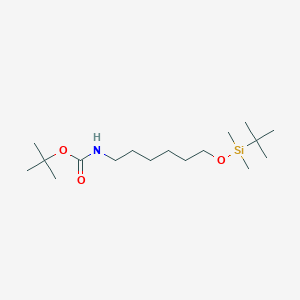
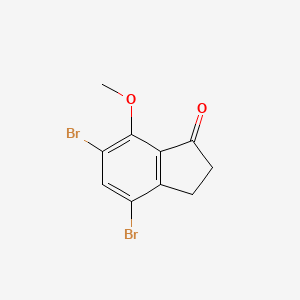
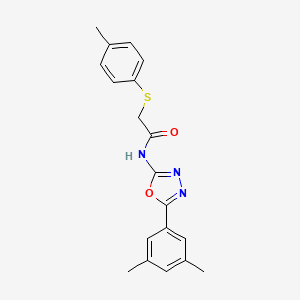
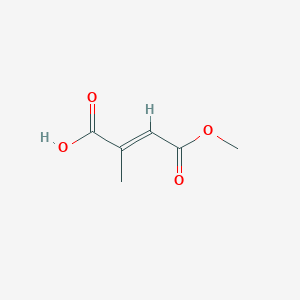
![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)
